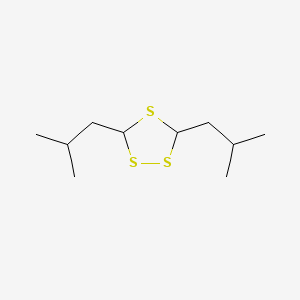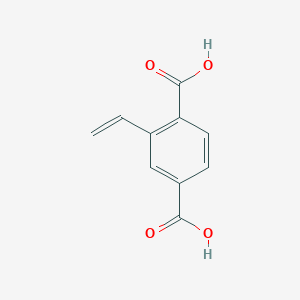
2-Vinylterephthalic acid
Overview
Description
2-Vinylterephthalic acid is a chemical compound with the molecular formula C10H8O4 . It has an average mass of 192.168 Da and a monoisotopic mass of 192.042252 Da . It is also known by other names such as 1,4-Benzenedicarboxylic acid, 2-ethenyl- .
Synthesis Analysis
The synthesis of 2-Vinylterephthalic acid involves the use of thionyl chloride . The process involves mixing vinyl terephthalic acid with thionyl chloride and stirring the mixture at 50°C for about 4 hours until a clear solution is obtained . The excess thionyl chloride is then removed by evaporation under reduced pressure .
Molecular Structure Analysis
The molecular structure of 2-Vinylterephthalic acid consists of 10 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The InChI key for this compound is CFCMNKJCKDXHHO-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
2-Vinylterephthalic acid is a solid at room temperature . The compound should be stored in a dry environment at a temperature between 2-8°C .
Scientific Research Applications
Fluorescent Sensing of Hydrogen Sulfide
A vinyl-functionalized metal-organic framework (MOF) using 2-vinylterephthalic acid was developed for ratiometric and fluorescent visual sensing of hydrogen sulfide (H2S). This MOF, with its water stability and fast response, has shown potential in biological and environmental applications, including visual detection of H2S in water samples (Han et al., 2022).
Analysis of Plastic Monomers
2-Vinylterephthalic acid has been used in the determination of plastic monomers in water. By employing solid-phase microextraction and liquid chromatography, researchers analyzed the presence of terephthalic acid and vinyl acetate, demonstrating the significance of 2-vinylterephthalic acid in environmental monitoring (Batlle et al., 2001).
Advanced Oxidation Processes
The compound has relevance in advanced oxidation processes for the destruction of terephthalic acid (TPA), a toxic substance used in various products. This research suggests its importance in environmental management and wastewater treatment (Thiruvenkatachari et al., 2007).
Catalytic Applications
Amidoterephthalate copper complexes derived from 2-vinylterephthalic acid have shown promise as catalysts for diastereoselective reactions in aqueous media. This application demonstrates its role in the development of more efficient and environmentally friendly catalytic processes (Karmakar et al., 2014).
Polymerization for Organic Batteries
Research on the synthesis and polymerization of 2-vinylterephthalate for use as an anode material in organic batteries illustrates the potential of 2-vinylterephthalic acid in advanced energy storage technologies (Nauroozi et al., 2016).
Safety And Hazards
Future Directions
2-Vinylterephthalic acid has been used in the synthesis of mesogen-jacketed liquid crystal polymers . These polymers form very stable liquid crystal phases above the glass transition temperatures . This suggests potential applications in the field of materials science, particularly in the development of new materials with unique properties .
properties
IUPAC Name |
2-ethenylterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-2-6-5-7(9(11)12)3-4-8(6)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCMNKJCKDXHHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610648 | |
| Record name | 2-Ethenylbenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Vinylterephthalic acid | |
CAS RN |
216431-29-7 | |
| Record name | 2-Ethenylbenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



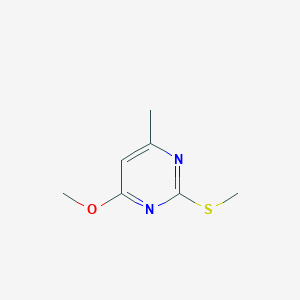

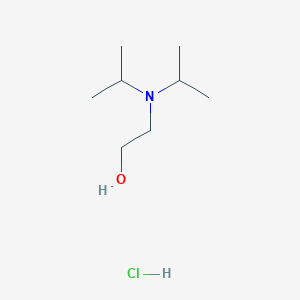

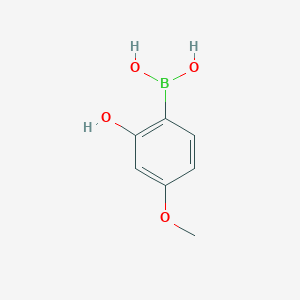
![2,7-Bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene](/img/structure/B1592075.png)
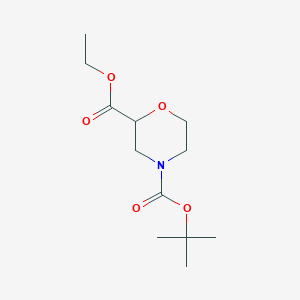
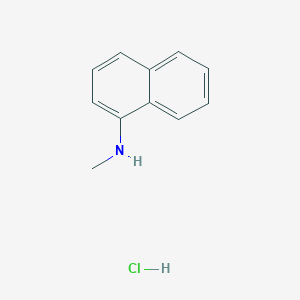
![3-Methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1592080.png)
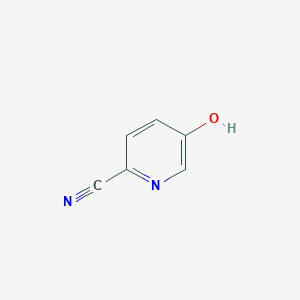
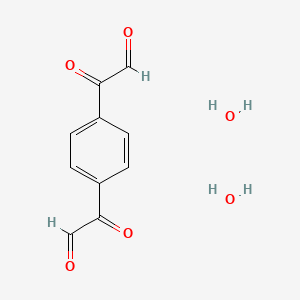

![4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1592089.png)
